molecular formula C14H10Cl4 B3044236 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene CAS No. 93952-20-6

1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene

Cat. No. B3044236
CAS RN: 93952-20-6
M. Wt: 328.1 g/mol
InChI Key: AHJKRLASYNVKDZ-PGRXLJNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene is a useful research compound. Its molecular formula is C14H10Cl4 and its molecular weight is 328.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Applications and Related Research
Given the structural and chemical characteristics of the compound , its applications might closely align with the research and utilization of related halogenated and deuterated compounds. These molecules often find their use in:

  • Supramolecular Chemistry : Studies on benzene derivatives, like benzene-1,3,5-tricarboxamides, have showcased their utility in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into nanometer-sized structures and multivalent nature (Cantekin, de Greef, & Palmans, 2012).
  • Environmental Toxicology : Chlorinated compounds, similar in structure to the compound of interest, have been examined for their endocrine-disrupting effects and impact on mitochondrial function, illustrating their significance in environmental health and toxicology (Burgos-Aceves et al., 2021).
  • Postharvest Biology : Research into ethylene-action inhibitors such as 1-methylcyclopropene highlights the importance of chemical treatments in extending the postharvest life of agricultural products, suggesting potential agricultural applications for similar compounds (Blankenship & Dole, 2003).

properties

IUPAC Name

1-chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJKRLASYNVKDZ-PGRXLJNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])C(Cl)Cl)[2H])[2H])Cl)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p,p'-DDD-d8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene
Reactant of Route 4
1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene
Reactant of Route 6
1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene

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